3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,5-difluorophenyl)urea
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Overview
Description
3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,5-difluorophenyl)urea is a useful research compound. Its molecular formula is C20H17ClF2N4O2 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.1008098 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3-(4-chlorophenyl)-1,6-dihydropyridazine-6-one with 3-bromo-1-propanol to form an intermediate. This intermediate then reacts with 2,5-difluoroaniline under controlled conditions to yield the desired compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often facilitated by catalysts such as palladium on carbon.
Industrial production methods: In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions. Continuous flow reactors and other advanced technologies can be used to ensure efficient production. Parameters such as temperature, pressure, and reaction time are precisely controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where different substituents are introduced onto the molecule.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major products: The products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield a hydroxylated or carboxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications: : This compound is widely studied in chemistry for its unique reactivity and potential as a precursor in the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific molecular targets make it a candidate for drug development. Industrially, it can be used as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action: : The compound's mechanism of action is primarily associated with its ability to interact with and modulate specific biological pathways. It can inhibit certain enzymes or receptors, leading to altered cellular processes. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which contribute to its observed biological effects.
Comparison with Similar Compounds: : Compared to similar compounds such as 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine and 1-(2,5-difluorophenyl)urea, "3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,5-difluorophenyl)urea" exhibits unique reactivity and biological activity due to the combination of the 4-chlorophenyl and 2,5-difluorophenyl groups
List of similar compounds
3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazine.
1-(2,5-Difluorophenyl)urea.
3-(4-Chlorophenyl)-6-(propyl)-1,6-dihydropyridazine.
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(2,5-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O2/c21-14-4-2-13(3-5-14)17-8-9-19(28)27(26-17)11-1-10-24-20(29)25-18-12-15(22)6-7-16(18)23/h2-9,12H,1,10-11H2,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIKKQLAMBFXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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